

Technical Support Center: DNA Crosslinking Artifacts in Next-Generation Sequencing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DNA crosslinker 6*

Cat. No.: *B15563030*

[Get Quote](#)

Welcome to the technical support center for addressing artifacts in next-generation sequencing (NGS) experiments involving DNA crosslinking. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common issues encountered during their work. The primary focus is on artifacts arising from formalin-fixed, paraffin-embedded (FFPE) tissues, a common source of crosslinked DNA, as well as related artifacts from library preparation methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of artifacts when sequencing DNA from FFPE tissues?

Formalin, the primary component of FFPE fixatives, is a highly reactive chemical that induces several types of DNA damage, leading to sequencing artifacts.^[1] These include:

- DNA-Protein Crosslinks: Formaldehyde creates covalent linkages between DNA and proteins, particularly histones.^[2]
- DNA-DNA Crosslinks: Both within the same strand (intrastrand) and between opposite strands (interstrand) of the DNA.^{[1][3]}
- Base Modifications: This includes the deamination of cytosine to uracil, which is a major source of C:G>T:A substitutions in sequencing data.^{[1][4][5]}

- Abasic Sites: The loss of DNA bases, which can stall DNA polymerase or lead to incorrect base incorporation.[1]
- DNA Fragmentation: The process of fixation and storage often leads to significant breaking of the DNA strands.[2][6]

Q2: What are strand-split artifact reads (SSARs) and how are they formed?

Strand-split artifact reads (SSARs), also referred to as chimeric reads, are anomalous reads where one part aligns to the Watson strand and another part aligns to the Crick strand of the reference genome.[6] These are thought to originate from single-stranded DNA (ss-DNA) fragments, which are abundant in FFPE DNA due to denaturation.[7] During library preparation, these ss-DNA fragments can lead to the formation of chimeric molecules that are then sequenced.[7]

Q3: Can enzymatic fragmentation methods also introduce sequencing artifacts?

Yes, while enzymatic fragmentation is often used as a gentler alternative to physical shearing, some enzyme cocktails can introduce their own specific artifacts.[8][9] Studies have shown that certain enzymatic fragmentation methods can induce the formation of library molecules containing regions of nearby DNA from opposite strands.[10] This can lead to artifactual variant calls, typically at allele frequencies below 5%. [8][10] The number of artifact variants has been observed to be significantly greater in samples prepared with enzymatic fragmentation compared to sonication.[9][11]

Q4: How do these artifacts impact downstream data analysis?

Sequencing artifacts can have a significant impact on data interpretation, particularly in sensitive applications like cancer genomics and rare variant detection.[12] They can be mistaken for true biological mutations, leading to false-positive variant calls.[13] For instance, the high rate of C:G>T:A substitutions from cytosine deamination can be misinterpreted as clinically relevant mutations.[2][4] Chimeric reads and other structural artifacts can complicate the detection of true structural variants.[7]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your NGS experiments with crosslinked DNA.

Problem: My sequencing data shows a high frequency of C:G>T:A substitutions.

- Likely Cause: This is a classic sign of cytosine deamination to uracil in FFPE DNA.[\[1\]](#)[\[4\]](#) During PCR amplification, DNA polymerase reads uracil as thymine, resulting in a C>T substitution on that strand and a corresponding G>A substitution on the complementary strand.
- Solution: Treat the extracted DNA with Uracil-DNA Glycosylase (UDG) before PCR amplification. UDG recognizes and removes uracil bases from the DNA, preventing them from being misinterpreted by the polymerase.[\[4\]](#) This pre-treatment has been shown to markedly reduce these specific sequence artifacts without affecting the detection of true mutations.[\[4\]](#)

Problem: I am observing a high number of chimeric reads or strand-split artifacts (SSARs).

- Likely Cause: These artifacts often arise from the high prevalence of single-stranded DNA (ss-DNA) in FFPE samples.[\[7\]](#) Standard library preparation protocols can ligate these fragments together, creating chimeric molecules.
- Solution: Incorporate a treatment step with a nuclease that specifically degrades single-stranded DNA, such as S1 Nuclease.[\[6\]](#) By removing ss-DNA fragments and overhangs before library construction, this method can reduce the formation of SSARs and also improve other data quality metrics like GC bias and base error rates.[\[6\]](#)

Problem: My library yields are consistently low when using FFPE DNA.

- Likely Cause: Several factors can contribute to low yields from FFPE samples:

- Inefficient Reverse Crosslinking: The process of removing formaldehyde crosslinks is critical. Insufficient heating time or suboptimal buffer conditions can lead to incomplete removal of crosslinks, which inhibits downstream enzymatic reactions.[7]
- DNA Fragmentation: The input DNA is often highly fragmented, meaning fewer molecules are of a suitable length for successful library preparation.[2]
- Inhibitors: Residual contaminants from the fixation or extraction process can inhibit enzymes used in library prep.[14]
- Solutions:
 - Optimize Reverse Crosslinking: Ensure adequate duration and temperature for the reverse crosslinking step. One study noted that library yield is positively correlated with the duration of this incubation.[7]
 - Use Repair Mixes: Consider using a dedicated FFPE DNA repair mix that can repair nicks and damaged bases before proceeding with library construction.[6][15]
 - Purify Input DNA: Perform an additional cleanup step on the extracted DNA to remove potential inhibitors.[14]

Problem: How can I distinguish true low-frequency variants from sequencing artifacts?

- Likely Cause: Differentiating true mutations from process-induced artifacts is a major challenge, as both can appear at low variant allele frequencies (VAF).[10][12]
- Solutions:
 - Use Unique Molecular Identifiers (UMIs): UMIs are short DNA sequences that tag each original DNA molecule before amplification. By sequencing these tags, you can computationally group reads originating from the same molecule and build a consensus sequence. This helps to filter out random PCR and sequencing errors. However, be aware that artifacts created before the UMI tagging step (like those from enzymatic fragmentation) may not be corrected by this method.[10]

- Bioinformatic Filtering: Specialized software tools can be used to identify and remove specific types of artifacts. For example, FADE (Fragmentation Artifact Detection and Elimination) is designed to remove artifacts from enzymatic fragmentation.[\[10\]](#) Additionally, creating a "blacklist" of genomic regions known to produce recurrent artifacts can help filter false positives.[\[9\]](#)
- Orthogonal Validation: When possible, validate important low-frequency variants using a different technology or method.[\[5\]](#)

Quantitative Data Summary

Method/Treatment	Key Finding	Artifact Rate/Metric	Reference
Enzymatic Fragmentation vs. Sonication	Enzymatic fragmentation produced significantly more artifactual variants.	Enzymatic: 1-3%; Sonication: ~0.01%	[10]
UDG Treatment on FFPE DNA	UDG treatment markedly reduced C:G>T:A sequence artifacts.	Visual reduction in false positives by HRM and sequencing.	[4]
S1 Nuclease Treatment on FFPE DNA	S1 nuclease treatment reduced strand-split artifact reads (SSARs).	SSAR levels reduced in treated samples.	[6]
Reverse Crosslinking Duration	Library yield was positively correlated with the duration of reverse crosslinking.	Qualitative increase in yield with longer incubation (0-2h).	[7]

Detailed Experimental Protocols

Protocol 1: Uracil-DNA Glycosylase (UDG) Treatment to Reduce C>T Artifacts

This protocol is adapted from methodologies designed to minimize sequencing artifacts from FFPE DNA.^[4]

Objective: To remove uracil residues from FFPE-derived DNA prior to PCR amplification.

Materials:

- Extracted DNA from FFPE tissue
- Uracil-DNA Glycosylase (UDG)
- PCR master mix
- Primers for target amplification
- Nuclease-free water

Procedure:

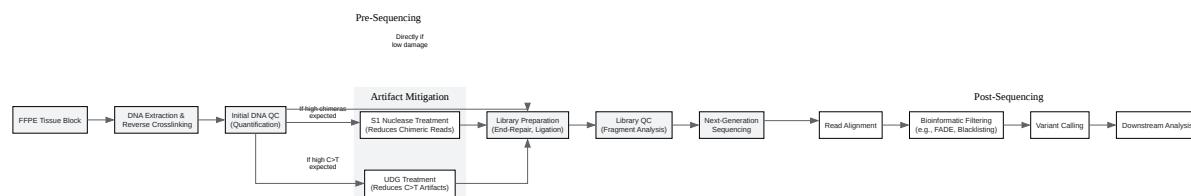
- Set up your PCR reaction as you normally would in a PCR tube or plate. Combine the PCR master mix, primers, nuclease-free water, and your template FFPE DNA.
- Just before starting the thermal cycling, add the recommended amount of UDG enzyme to each reaction tube. (Consult the manufacturer's instructions for the specific enzyme concentration).
- Incubate the reaction mixture at 37°C for 10-15 minutes. This allows the UDG to act on the DNA. Note: This step can often be integrated into the beginning of the PCR program.
- Proceed immediately with your standard PCR thermal cycling protocol. The initial denaturation step of the PCR (e.g., 95°C for 5-10 minutes) will inactivate the UDG enzyme, preventing it from degrading any dUTP that might be incorporated during PCR if you are using a dUTP-containing master mix for carryover prevention.
- After PCR, the amplified product can be purified and used for downstream NGS library preparation and sequencing.

Protocol 2: S1 Nuclease Treatment to Reduce Single-Strand-Based Artifacts

This protocol is based on the approach to reduce chimeric reads from FFPE DNA.[\[6\]](#)

Objective: To remove single-stranded DNA fragments and overhangs from FFPE DNA extracts.

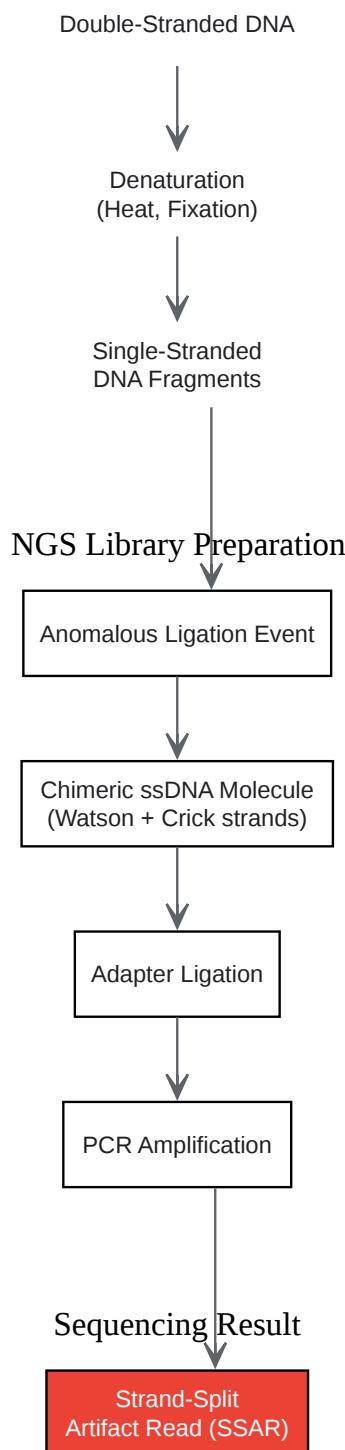
Materials:


- Extracted DNA from FFPE tissue (100-300 ng)
- S1 Nuclease and corresponding reaction buffer
- Nuclease-free water
- Magnetic beads for DNA purification (e.g., SPRI beads)
- Elution buffer (e.g., 10 mM Tris-HCl)

Procedure:

- In a sterile microcentrifuge tube, combine 100-300 ng of your extracted FFPE DNA with the S1 Nuclease reaction buffer and nuclease-free water to the final reaction volume recommended by the enzyme manufacturer.
- Add the specified amount of S1 Nuclease to the reaction. Mix gently by pipetting.
- Incubate the reaction at the temperature and for the duration recommended by the manufacturer (e.g., 37°C for 15-30 minutes).
- Stop the reaction according to the manufacturer's protocol, typically by adding a stop solution or by proceeding directly to purification.
- Purify the DNA using magnetic beads. Add a 1.8x volume of beads to the reaction mixture and follow the standard bead purification protocol (binding, washing with 80% ethanol, and eluting).
- Elute the purified, double-stranded DNA in an appropriate buffer.

- This treated DNA is now ready for downstream applications, including shearing, size selection, and library construction for NGS.


Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for NGS from FFPE samples, including key artifact mitigation steps.

Origin in FFPE DNA

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the formation of Strand-Split Artifact Reads (SSARs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ovid.com [ovid.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. Dramatic reduction of sequence artefacts from DNA isolated from formalin-fixed cancer biopsies by treatment with uracil- DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence artifacts in DNA from formalin-fixed tissues: causes and strategies for minimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sources of erroneous sequences and artifact chimeric reads in next generation sequencing of genomic DNA from formalin-fixed paraffin-embedded samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and mitigation of fragmentation enzyme-induced dual stranded artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and mitigation of artifacts derived from NGS library preparation due to structure-specific sequences in the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and mitigation of fragmentation enzyme-induced dual stranded artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and mitigation of artifacts derived from NGS library preparation due to structure-specific sequences in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the accuracy of next-generation sequencing for detecting rare and subclonal mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 14. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 15. neb.com [neb.com]

- To cite this document: BenchChem. [Technical Support Center: DNA Crosslinking Artifacts in Next-Generation Sequencing]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15563030#dna-crosslinker-6-artifacts-in-next-generation-sequencing\]](https://www.benchchem.com/product/b15563030#dna-crosslinker-6-artifacts-in-next-generation-sequencing)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com